5-(Aminooxy)pentanoic acid hydrochloride
Description
5-(Aminooxy)pentanoic acid hydrochloride is a synthetic amino acid derivative characterized by an aminooxy (–ONH₂) functional group appended to a pentanoic acid backbone. The hydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for applications in bioconjugation and peptide synthesis.
Properties
CAS No. |
15985-56-5 |
|---|---|
Molecular Formula |
C5H12ClNO3 |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
5-aminooxypentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c6-9-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H |
InChI Key |
SEYWVXSUGOEOAW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCON)CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
A typical synthetic route to 5-(aminooxy)pentanoic acid hydrochloride involves:
- Starting from protected amino acid derivatives or related precursors.
- Introduction of the aminooxy group (-ONH2) via nucleophilic substitution or oxime formation.
- Hydrolysis and deprotection steps to liberate the free acid and aminooxy functionalities.
- Formation of the hydrochloride salt by treatment with hydrochloric acid.
Specific Preparation Method via Dakin-West Reaction and Hydrolysis
A well-documented approach for preparing related compounds such as 5-aminolevulinic acid hydrochloride involves the Dakin-West reaction, which can be adapted for the aminooxy derivative with modifications:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Dakin-West reaction of benzoylglycine with succinic anhydride in presence of organic base and 4-dimethylaminopyridine (DMAP) | Organic base + DMAP, reflux | Formation of benzoylaminolevulinic acid intermediate |
| 2 | Hydrolysis of benzoylaminolevulinic acid with hydrochloric acid | 30 wt% HCl, reflux 10-12 h | Removal of benzoyl protecting group and acidification to yield 5-aminolevulinic acid hydrochloride |
| 3 | Purification | Activated carbon decolorization, dichloromethane extraction, crystallization | White solid product with high purity and yield (~90%) |
This method is advantageous due to a short reaction route, low cost, simple operation, and environmental friendliness. The reaction scheme can be adapted for 5-(aminooxy)pentanoic acid hydrochloride by substituting the amino group with the aminooxy functionality in the intermediate stage.
Detailed Experimental Procedure (Adapted)
Step 1: Formation of Protected Intermediate
Benzoylglycine (5.65 g, 0.024 mol) is reacted with succinic anhydride in the presence of an organic base and DMAP catalyst under reflux conditions. After completion, the reaction mixture is adjusted to pH 9-10 using an alkaline reagent to form a water-soluble salt. Extraction with a non-water-soluble solvent removes impurities, and acidification precipitates the benzoylaminolevulinic acid intermediate.
Step 2: Hydrolysis and Salt Formation
The intermediate (5.65 g) is refluxed with 30 wt% hydrochloric acid (70-80 mL) for 10-12 hours to hydrolyze the benzoyl group and convert the compound into the hydrochloride salt of 5-aminolevulinic acid (analogous to 5-(aminooxy)pentanoic acid hydrochloride). After cooling, the mixture is filtered, decolorized with activated carbon, and extracted with dichloromethane to remove organic impurities.
Step 3: Concentration and Crystallization
The aqueous layer is concentrated under reduced pressure and cooled in a refrigerator overnight to crystallize the product. The solid is filtered, washed sequentially with acetone and diethyl ether, and dried to yield a white solid with a typical yield of 90-92%.
Reaction Equation (Simplified)
$$
\text{Benzoylglycine} + \text{Succinic anhydride} \xrightarrow[\text{DMAP}]{\text{Organic base}} \text{Benzoylaminolevulinic acid} \xrightarrow[\text{HCl}]{\text{Reflux}} \text{5-(Aminooxy)pentanoic acid hydrochloride}
$$
(Note: For the aminooxy derivative, the amino group in intermediates is replaced by aminooxy functionality, requiring appropriate precursor modification.)
Analysis of Preparation Methods
| Parameter | Description | Notes |
|---|---|---|
| Yield | Typically 90-92% for related 5-aminolevulinic acid hydrochloride | High yield expected with optimized conditions |
| Purity | High purity achieved after activated carbon treatment and crystallization | Purity depends on thorough extraction and pH adjustment |
| Environmental Impact | Low pollution route due to short reaction steps and mild reagents | Avoids harsh reagents like thionyl chloride used in acyl chloride formation |
| Cost | Low cost due to readily available starting materials | Organic zinc and palladium reagents avoided |
| Reaction Time | 10-12 hours reflux for hydrolysis step | Moderate duration, can be optimized |
Research Outcomes and Notes
- The described synthetic route is a cleaner and more efficient alternative to older methods involving expensive and potentially polluting reagents such as organic zinc and triphenylphosphine palladium chloride complexes.
- The key innovation is the pH adjustment after the Dakin-West reaction to facilitate product extraction and purification, improving yield and purity.
- The hydrochloride salt form ensures good stability and solubility for downstream applications.
- The method can be adapted for the aminooxy derivative by using suitable aminooxy precursors or by converting amino groups to aminooxy groups via oximation or nucleophilic substitution reactions.
- Crystallographic and computational studies on related aminooxy compounds provide structural insights that can guide optimization of reaction conditions and purification protocols.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Benzoylglycine, Succinic anhydride, Organic base, DMAP, reflux | Dakin-West reaction to form protected intermediate | Benzoylaminolevulinic acid | High |
| 2 | 30 wt% HCl, reflux 10-12 h | Hydrolysis and deprotection | 5-(Aminooxy)pentanoic acid hydrochloride (analog) | High (90-92) |
| 3 | Activated carbon, dichloromethane extraction, crystallization | Purification | White solid, high purity | - |
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-(aminooxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pentanoic acid derivatives.
Scientific Research Applications
Pentanoic acid, 5-(aminooxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of pentanoic acid, 5-(aminooxy)-, hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones, leading to the formation of stable oxime derivatives. This reactivity is exploited in various biochemical assays and drug development processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of 5-(Aminooxy)pentanoic Acid Hydrochloride with Analogs
Physicochemical Properties
Table 2: Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
